3-氯-D-丙氨酸

描述

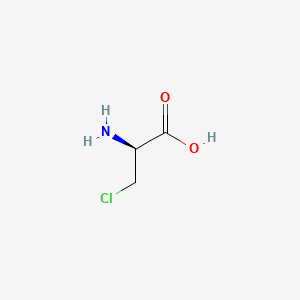

3-chloro-D-alanine, also known as 3-chloroalanine, is an unnatural amino acid with the formula ClCH2CH(NH2)CO2H . It is a white, water-soluble solid .

Synthesis Analysis

The compound is usually derived from the chlorination of serine . It is used in the synthesis of other amino acids by replacement of the chloride . In the enzymatic synthesis of D-cysteine, only 3-chloro-D-alanine is used as a substrate .

Molecular Structure Analysis

The molecular formula of 3-chloro-D-alanine is C3H6ClNO2 . The molecular weight is 123.54 g/mol .

Chemical Reactions Analysis

The hydrolysis of 3-chloro-D-alanine is catalyzed by the enzyme 3-chloro-D-alanine dehydrochlorinase . The reaction is as follows: ClCH2CH(NH2)CO2H + H2O → CH3C(O)CO2H + NH4Cl .

Physical And Chemical Properties Analysis

3-chloro-D-alanine is a white, water-soluble solid . Its melting point is 166–167 °C .

科学研究应用

酶促活性及生物技术应用

3-氯-D-丙氨酸的酶促活性和生物技术应用已被广泛研究。Nagasawa 等人 (1982) 的一项重要研究发现,假单胞菌属中有一种新型酶催化 3-氯-D-丙氨酸裂解为丙酮酸、氨和氯离子。这种酶名为 3-氯-D-丙氨酸氯裂解酶,在抗性假单胞菌属中 3-氯-D-丙氨酸的解毒中起着至关重要的作用 (Nagasawa 等人,1982)。

此外,Nagasawa 等人 (1983) 使用苯肼处理过的假单胞菌属细胞,探索了利用 3-氯丙氨酸外消旋体合成 D-半胱氨酸。这一过程证明了 3-氯-D-丙氨酸在合成有价值的氨基酸方面的潜力 (Nagasawa 等人,1983)。

抑制细菌生长

Yoshimura 等人 (2002) 发现 3-氯-D-丙氨酸 (3CA) 可抑制肽聚糖合成,因此可用作抗菌剂。他们发现某些口腔细菌,如梭杆菌和牙龈卟啉单胞菌,对 3CA 有抗性,表明其有望用于靶向抗菌治疗 (Yoshimura 等人,2002)。

化学合成与有机化学

Majo 和 Perumal (1996) 的一项研究证明了使用 Vilsmeier 试剂一锅法合成杂环 β-氯乙烯醛时使用 3-氯-D-丙氨酸。这表明其在复杂的有机合成工艺中的用途 (Majo 和 Perumal,1996)。

酶促合成与分子相互作用

Nagasawa 等人 (1982) 还研究了使用 3-氯-D-丙氨酸酶促合成 D-半胱氨酸,突出了其在分子生物学和酶学中的应用 (Nagasawa 等人,1982)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

(2S)-2-amino-3-chloropropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClNO2/c4-1-2(5)3(6)7/h2H,1,5H2,(H,6,7)/t2-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASBJGPTTYPEMLP-UWTATZPHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)O)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201347312 | |

| Record name | (2S)-2-amino-3-chloropropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39217-38-4 | |

| Record name | 3-Chloro-D-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039217384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-2-amino-3-chloropropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-D-alanine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJ3SK4HU57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: 3-chloro-D-alanine acts as a potent inhibitor of alanine racemase, an enzyme crucial for bacterial cell wall synthesis. [, ] It achieves this by binding to the enzyme's active site and undergoing a β-elimination reaction. [, ] This interaction disrupts the formation of D-alanine, a key component of peptidoglycans in bacterial cell walls, ultimately leading to bacterial growth inhibition. [, ]

ANone: While the provided research excerpts don't explicitly detail the spectroscopic data, they do confirm that 3-chloro-D-alanine is the D-isomer of the amino acid. Its molecular formula is C3H6ClNO2, and its molecular weight is 123.55 g/mol.

A: While 3-chloro-D-alanine itself isn't typically used as a catalyst, it serves as a substrate for specific enzymes. One such enzyme is 3-chloro-D-alanine chloride-lyase, found in certain Pseudomonas putida strains. [, ] This enzyme catalyzes the conversion of 3-chloro-D-alanine into pyruvate, ammonia, and chloride ions through an α,β-elimination reaction. [, ] Interestingly, this enzyme can also catalyze a β-replacement reaction in the presence of sodium hydrosulfide, yielding D-cysteine. [, , , ] This characteristic allows researchers to explore the enzymatic synthesis of D-cysteine using 3-chloro-D-alanine as a starting material. [, , ]

A: The provided research highlights the development of 3-chloro-D-alanine-resistant strains of Pseudomonas putida. [] These bacteria exhibit resistance due to the presence of the enzyme 3-chloro-D-alanine chloride-lyase. [] This enzyme effectively detoxifies 3-chloro-D-alanine by converting it into less harmful byproducts, enabling bacterial survival. [] While specific cross-resistance patterns are not discussed in the provided research, it's plausible that bacteria resistant to other alanine racemase inhibitors, such as D-cycloserine, might exhibit cross-resistance to 3-chloro-D-alanine.

A: Research indicates that treating Pseudomonas putida CR 1-1 cells with phenylhydrazine enhances the synthesis of D-cysteine from racemic 3-chloroalanine. [] This treatment selectively inhibits the synthesis of L-cysteine from 3-chloro-L-alanine and minimizes the enzymatic degradation of 3-chloro-L-alanine. [] As a result, the treated cells primarily convert 3-chloro-D-alanine to D-cysteine, leading to a higher yield of the desired D-enantiomer. []

A: Research demonstrates the in vivo antibacterial efficacy of 3-chloro-D-alanine against D. pneumoniae, S. pyogenes, and E. coli in mice models. [] This highlights its potential as an antibacterial agent. []

ANone: The provided research does not delve into the environmental impacts or degradation pathways of 3-chloro-D-alanine. Further research is needed to assess its ecotoxicological effects and develop strategies to mitigate potential negative impacts.

A: Yes, research indicates that 3-chloro-D-alanine serves as a valuable building block in synthesizing other biologically relevant molecules. For instance, it is used in the synthesis of S-(carboxymethyl)-D-cysteine. [] Additionally, 3-chloro-D-alanine chloride-lyase from Pseudomonas putida CR 1-1 has been employed to synthesize various D-cysteine-related amino acids. []

A: Yes, alternative methods for D-cysteine synthesis exist. One such approach involves using racemic 3-chloroalanine and phenylhydrazine-treated Pseudomonas putida CR 1-1 cells. [] Another method utilizes the enzyme D-cysteine desulfhydrase from Escherichia coli, which can convert D-cysteine into hydrogen sulfide, pyruvate, and ammonia. [] This enzyme can also catalyze the β-replacement reaction of 3-chloro-D-alanine with thioglycolic acid, yielding S-carboxymethyl-D-cysteine. [] Additionally, researchers have successfully synthesized optically active homocysteine from methionine and used it to prepare four stereoisomers of cystathionine. [] These alternative approaches offer viable pathways for obtaining D-cysteine and related compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

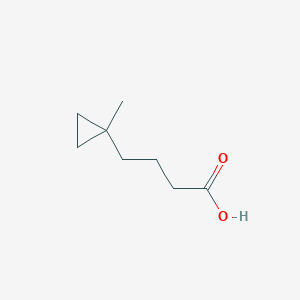

![3-[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B3133501.png)